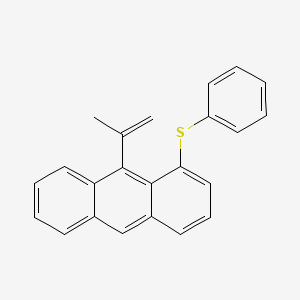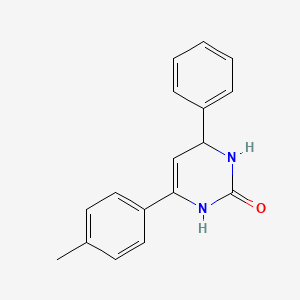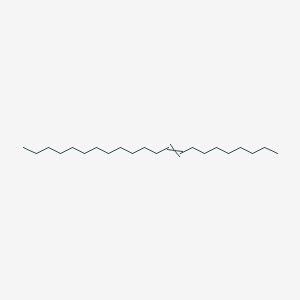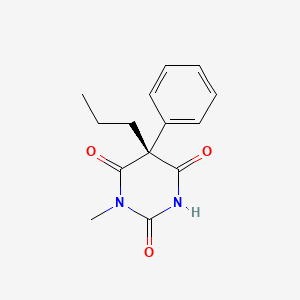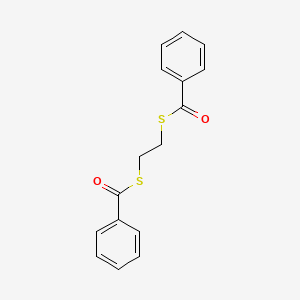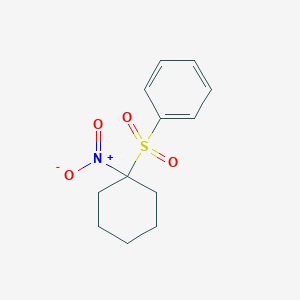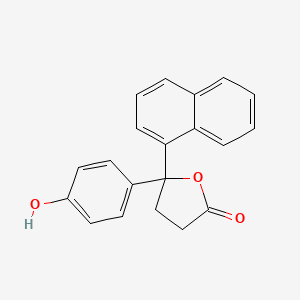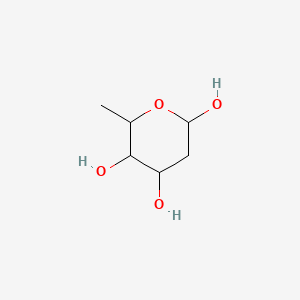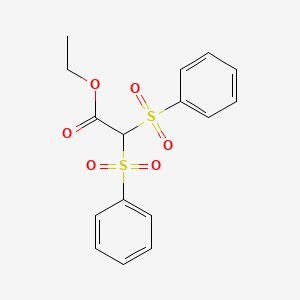
N-(2-chloroethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)propan-1-amine: is an organic compound with the molecular formula C5H12ClN . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(2-chloroethyl)propan-1-amine involves the nucleophilic substitution of 2-chloroethylamine with propylamine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-chloropropane.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2-chloroethyl)propan-1-amine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Sodium Hydroxide: Used in nucleophilic substitution reactions to replace the chlorine atom.
Potassium tert-Butoxide: Another reagent for substitution reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions to form secondary amines.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Reduction Products: Secondary amines are commonly formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-chloroethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes.
Industry: Industrially, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of N-(2-chloroethyl)propan-1-amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to changes in the structure and function of these molecules, affecting cellular processes and potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-chloroethyl)propan-2-amine: Similar in structure but with a different position of the chlorine atom.
N,N-bis(2-chloroethyl)propan-1-amine: Contains two chloroethyl groups, making it more reactive.
Uniqueness: N-(2-chloroethyl)propan-1-amine is unique due to its specific reactivity and the position of the chlorine atom. This makes it particularly useful in certain synthetic applications where selective alkylation is required .
Eigenschaften
CAS-Nummer |
42453-16-7 |
|---|---|
Molekularformel |
C5H12ClN |
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
N-(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-2-4-7-5-3-6/h7H,2-5H2,1H3 |
InChI-Schlüssel |
CFZUIIKEGAIPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



